![molecular formula C9H11ClFN3 B2477116 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride CAS No. 1170539-41-9](/img/structure/B2477116.png)

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

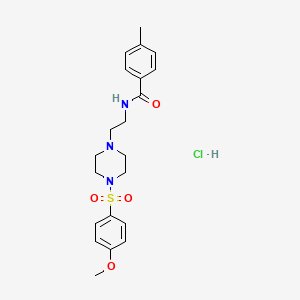

“2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10FN3.HCl and a molecular weight of 215.66 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H10FN3.HCl . The InChI code for this compound is 1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H .Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 215.66 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Optimization

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride has been involved in various synthesis processes. For instance, it served as a starting material in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing a process with optimized conditions, leading to a product with 99.202% purity as confirmed by HPLC, MS, and NMR (Zhou Peng-peng, 2013). Another study reported the facile synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the broad applicability of the compound in the halodeboronation of aryl boronic acids, achieving good to excellent yields (Szumigala et al., 2004).

Carbon Dioxide Fixation

In a notable application, this compound was involved in the chemical fixation of CO2, leading to the formation of quinazoline-2,4(1H,3H)-diones. This process was facilitated by a simple monomeric tungstate catalyst, demonstrating the compound's role in carbon fixation and its potential for large-scale reactions (Kimura et al., 2012).

Pharmaceutical Intermediates

The compound was utilized as an intermediate in the synthesis of dovtinib lactic acid salt, highlighting its role in simplifying production processes and improving yield efficiency (Chen Jin-fan, 2014). Additionally, it served as a precursor in the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, where various substituents were introduced to assess antitumor activity against different human cell lines (Racané et al., 2006).

Fluorous Tagging and Solid-Phase Extraction

A study explored the use of a fluorous oxime tag linked to this compound for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This fluorous tagging facilitated easy separation and recycling of the tag, demonstrating an environmentally friendly approach to compound synthesis (Ang et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Propiedades

IUPAC Name |

2-(2-aminoethylamino)-6-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWDADZZMGESEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)

![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)